

Cross-Species Efficacy of Rat Enterostatin in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enterostatin (rat)*

Cat. No.: *B15572480*

[Get Quote](#)

Enterostatin, a pentapeptide derived from the precursor protein procolipase, plays a significant role in the regulation of fat intake.^{[1][2]} It is released in the gastrointestinal tract during fat digestion and acts as a satiety signal, selectively reducing the consumption of high-fat foods.^[1] ^{[3][4]} Given the conserved nature of this peptide across various species, this guide provides a comprehensive comparison of the efficacy of rat-derived enterostatin in mouse models, supported by experimental data, detailed protocols, and pathway visualizations. This analysis is critical for researchers leveraging cross-species reagents in metabolic studies.

Enterostatin Sequence Homology: Rat vs. Mouse

The biological activity of a peptide in a different species is fundamentally dependent on its sequence homology. Enterostatin sequences are highly conserved between rats and mice, suggesting a strong potential for cross-species efficacy. While rats have been found to have multiple isoforms of enterostatin, the predominant form, APGPR, is identical to that found in mice.^{[5][6][7][8]}

Species	Enterostatin Amino Acid Sequence(s)	Predominant Form	Citations
Rat	Ala-Pro-Gly-Pro-Arg (APGPR)	APGPR	[5] [6] [8]
	Val-Pro-Gly-Pro-Arg (VPGPR)	[4] [5] [8]	
	Val-Pro-Asp-Pro-Arg (VPDPR)	[3] [5]	
Mouse	Ala-Pro-Gly-Pro-Arg (APGPR)	APGPR	[5] [7]

Comparative Efficacy in Mouse Models: Experimental Data

Studies administering rat enterostatin (specifically the APGPR sequence) to mice have demonstrated significant effects on food intake and body weight, confirming its cross-species bioactivity. The following table summarizes key quantitative findings from these experiments.

Study Focus	Mouse Model	Administration Protocol	Diet Paradigm	Key Quantitative Findings	Citations
Body Weight and Food Intake	Male Mice	Enterostatin (APGPR) mixed in food for 25 days.	High-Fat Diet	- Decreased body weight.- Reduced high-fat food intake.	[7]
Energy Expenditure	Male Mice	Enterostatin (APGPR) mixed in food for 25 days.	High-Fat Diet	- Increased mRNA expression of uncoupling protein 1 (UCP1) in brown adipose tissue.- Increased UCP2 expression in stomach and duodenum.	[7]
Satiety and Weight Gain	8-week-old Male Mice	Enterostatin mixed in food.	High-Fat Diet	- Showed a slower rate of weight gain compared to control group.	[9]
Fat-Specific Satiety	Sprague-Dawley Rats (for principle)	Intracerebroventricular injection of 200 ng VPDPR.	Free choice of low-fat (14.1% energy) and high-fat (32.8% energy) diets.	- Selectively decreased high-fat diet intake by 45% (p < 0.005).- No effect on low-	[3]

fat diet
intake.

Experimental Protocols

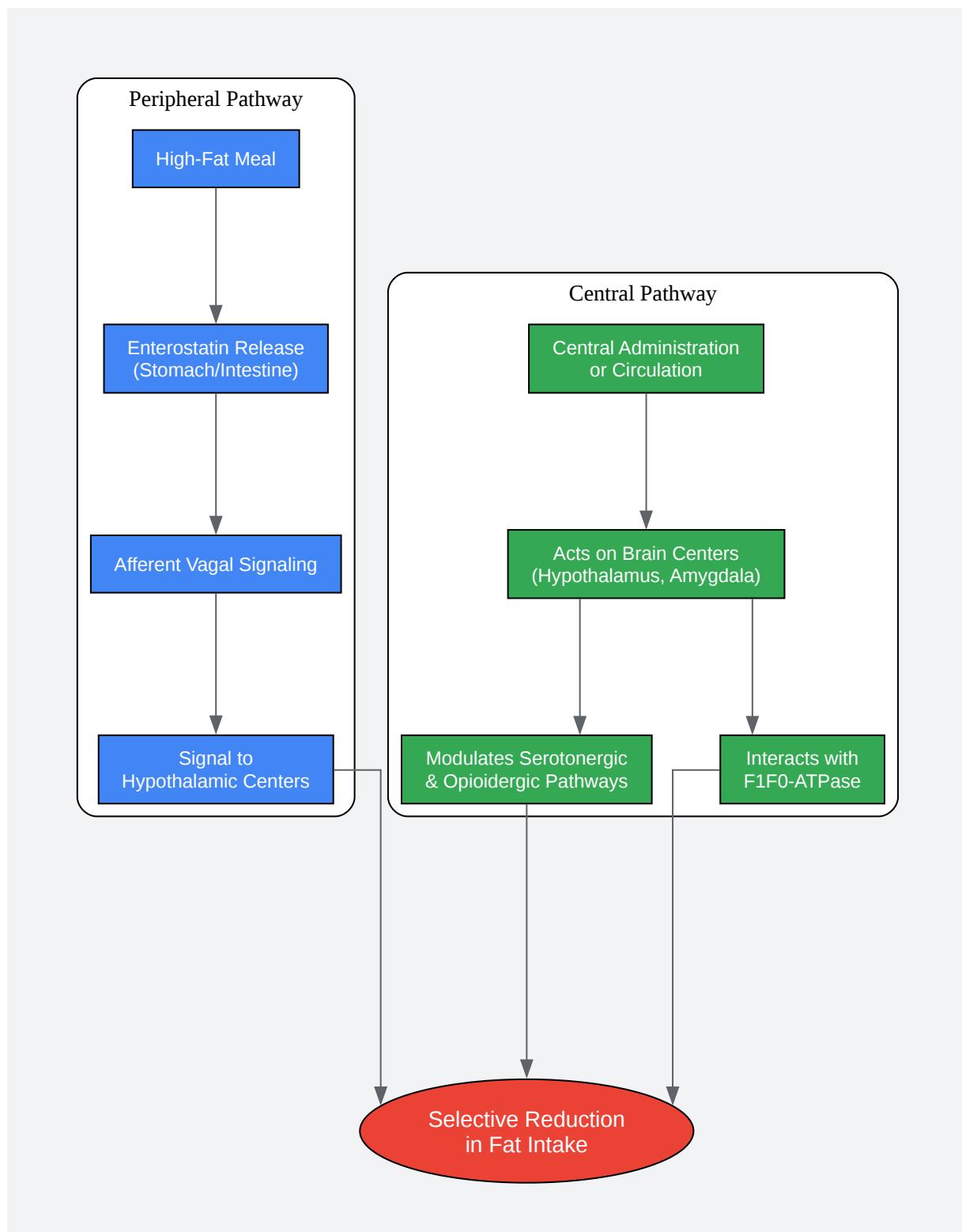
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for administering enterostatin to rodent models.

Chronic Oral Administration in Mice

This protocol is adapted from studies assessing the long-term effects of enterostatin on body weight and energy expenditure.[\[7\]](#)

- Animal Model: Male mice housed at 29°C to minimize thermal stress and better assess diet-induced thermogenesis.
- Acclimatization: Animals are acclimatized to the housing conditions and diet for at least one week prior to the experiment.
- Compound Preparation: Rat enterostatin (APGPR form) is mixed into the high-fat diet at a predetermined concentration. A control group receives the same diet without enterostatin.
- Administration: The diet containing enterostatin is provided ad libitum for a period of 25 days.
- Data Collection:
 - Food Intake & Body Weight: Measured daily throughout the 25-day period.
 - Gene Expression: At the end of the study, tissues such as brown adipose tissue (BAT), stomach, and duodenum are harvested. RNA is extracted, and quantitative PCR (qPCR) is performed to measure the mRNA expression levels of UCP1 and UCP2.

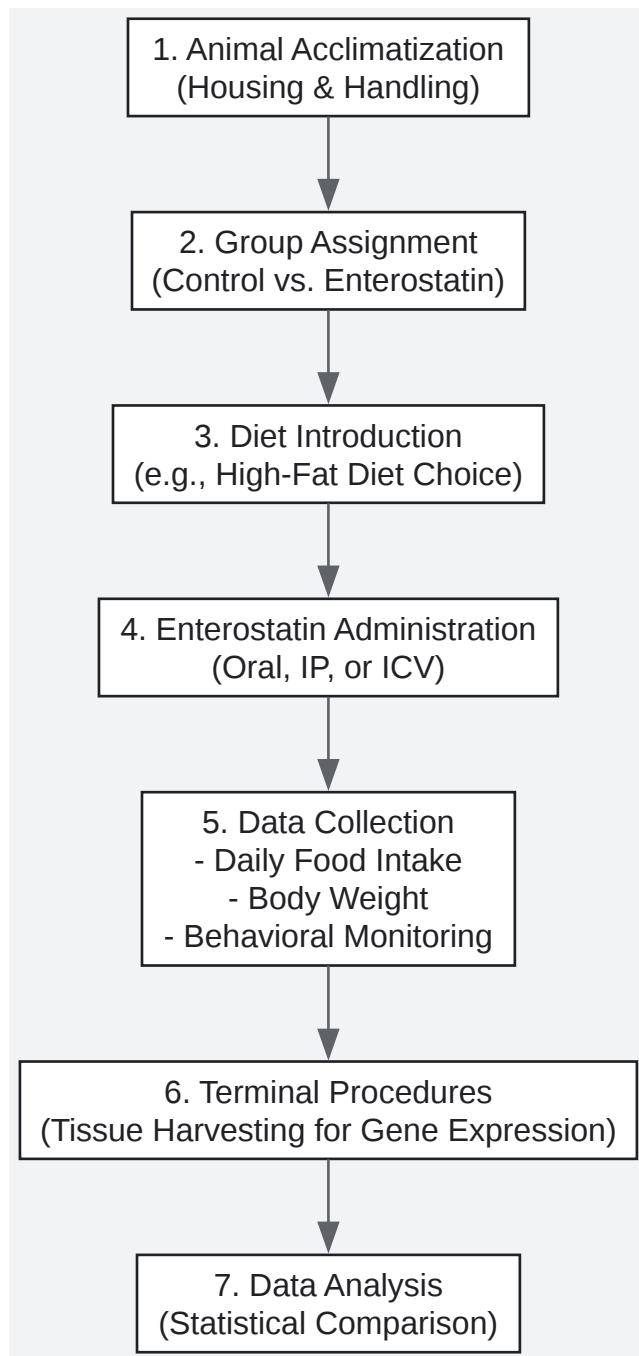
Intracerebroventricular (ICV) Injection in Rats


This protocol details the direct central administration of enterostatin to study its effects on fat-specific satiety, a principle applicable to mouse models.[\[3\]](#)

- Animal Model: Female Sprague-Dawley rats are used. They are surgically implanted with a cannula into the lateral ventricle of the brain.
- Pre-Experiment Procedure: Rats are fasted for 18 hours to ensure motivation to eat.
- Dietary Paradigm: Following the fasting period, rats are given free-choice access to two separate food containers: one with a high-fat diet (e.g., 32.8% energy from fat) and one with a low-fat diet (e.g., 14.1% energy from fat).^[3]
- Compound Administration: A single dose of rat enterostatin (e.g., 200 ng of VPDPR) dissolved in saline is injected directly into the lateral ventricle via the cannula.^[3] The control group receives an equivalent volume of saline.
- Data Collection: Food intake from both the high-fat and low-fat containers is measured for a specific period post-injection to determine selective effects.

Visualizing Mechanisms and Workflows

Enterostatin Signaling Pathways


Enterostatin exerts its effects through both peripheral and central mechanisms to regulate fat intake.^{[1][10]} The peripheral pathway involves vagal nerve signaling from the gut to the brain, while the central pathway involves direct action on brain centers like the hypothalamus and amygdala, interacting with opioidergic and serotonergic systems.^{[1][2][10]}

[Click to download full resolution via product page](#)

Caption: Enterostatin's dual signaling pathways for fat intake regulation.

General Experimental Workflow

The process of evaluating enterostatin's efficacy in a mouse model follows a structured workflow, from initial preparation to final data analysis.

[Click to download full resolution via product page](#)

Caption: Standard workflow for *in vivo* testing of enterostatin in mice.

Conclusion

The available evidence strongly supports the cross-species efficacy of rat enterostatin in mouse models. The identical primary amino acid sequence (APGPR) between the two species provides a strong molecular basis for this bioactivity.^{[5][6]} Experimental data confirms that rat enterostatin effectively reduces high-fat food intake, leads to lower body weight gain, and increases the expression of key thermogenic proteins like UCP1 in mice.^{[7][9]} This robust cross-reactivity allows researchers to confidently use rat-derived enterostatin in mouse studies, facilitating further investigation into its therapeutic potential for managing obesity and metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of enterostatin, the pancreatic procolipase activation peptide in the intestine of rat: effect of CCK-8 and high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of enterostatin sequence in five rat strains and enterostatin binding proteins in rat and chicken serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. Procolipase is produced in the rat stomach--a novel source of enterostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enterostatin deficiency increases serum cholesterol but does not influence growth and food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enterostatin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Cross-Species Efficacy of Rat Enterostatin in Mouse Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15572480#cross-species-efficacy-of-rat-enterostatin-in-mouse-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com